7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro substituent and a Boc (tert-butoxycarbonyl) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,7-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the Boc-protected compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives or reduction to modify the tetrahydro ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted naphthyridine derivatives.
Deprotection: Formation of the free amine.
Oxidation: Formation of oxidized naphthyridine derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Scientific Research Applications
7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological activity. The presence of the Boc group can enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
- 7-Boc-4-chloro-1,7-naphthyridine
- 5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives
Uniqueness
7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine stands out due to the presence of both the chloro and Boc groups, which confer unique reactivity and stability. This combination makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
Properties
IUPAC Name |
tert-butyl 4-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-9-10(14)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBKLSIBJLTKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.